molecular formula C19H20Cl2N4 B1589603 1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine CAS No. 315203-39-5

1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine

Cat. No. B1589603
M. Wt: 375.3 g/mol
InChI Key: RPIVQHHCHQAMGO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine, also known as 1-DCPI, is a synthetic compound belonging to the indazole family. It is a small molecule which has recently been studied for its potential applications in scientific research and drug development. 1-DCPI is a highly versatile compound, offering a range of properties which make it suitable for a variety of uses.

Scientific Research Applications

Catalytic Applications

  • Palladacycles with indole cores, which may be structurally related to the subject compound, have been found efficient as catalysts in Suzuki–Miyaura coupling and allylation reactions. These processes are significant in organic synthesis (Singh et al., 2017).

Biological Activity

  • Compounds containing pyrrolidin-1-ylmethyl groups have shown potential biological activities. This suggests the potential for biological or medicinal applications for compounds structurally similar to the subject compound (Gorulya et al., 2011).

Polymerization Catalysts

  • Chromium(III) complexes with ligands structurally related to the compound have been active in the polymerization of ethylene, indicating potential application in polymer science (Hurtado et al., 2009).

Synthesis of Complex Molecules

  • The compound's structure can be related to the synthesis of complex molecules. Specific indole-based compounds have been used in the preparation of intricate molecular structures, hinting at the versatility of similar compounds in synthetic chemistry (Hulina & Kaplaushenko, 2017).

Crystallography and Structural Chemistry

  • Indole and pyrrolidine derivatives have been explored in structural chemistry and crystallography, suggesting potential applications of the subject compound in these fields (Macías et al., 2018).

Anticancer Research

  • Derivatives of indole compounds have been evaluated for anticancer activity, indicating the potential of structurally similar compounds in cancer research (Kumar et al., 2013).

Sensor Development

  • Fluorescent sensors based on pyrrolidine and indole structures have been developed for biological imaging applications, suggesting a possible area of application for the subject compound (Nolan et al., 2006).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4/c20-16-4-3-5-17(21)15(16)11-25-19-10-13(22)6-7-14(19)18(23-25)12-24-8-1-2-9-24/h3-7,10H,1-2,8-9,11-12,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIVQHHCHQAMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)N)CC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440911
Record name 1-[(2,6-Dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine

CAS RN

315203-39-5
Record name 1-[(2,6-Dichlorophenyl)methyl]-3-[(pyrrolidin-1-yl)methyl]-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine
Reactant of Route 2
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1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine
Reactant of Route 3
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1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine
Reactant of Route 4
1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine
Reactant of Route 5
1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine
Reactant of Route 6
1-(2,6-Dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-amine

Citations

For This Compound
1
Citations
DM Gandhi, MW Majewski, R Rosas Jr… - Bioorganic & medicinal …, 2018 - Elsevier
Several classes of ligands for Protease-Activated Receptors (PARs) have shown impressive anti-inflammatory and cytoprotective activities, including PAR2 antagonists and the PAR1-…
Number of citations: 20 www.sciencedirect.com

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